2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Description
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a chemical compound that features a pyrazole ring substituted with a bromine atom, a methyl group, and a pyridine ring
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOBYNYWZRBBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the pyridine ring: This step involves the coupling of the brominated pyrazole with a pyridine derivative using a suitable catalyst, such as palladium on carbon (Pd/C), under a nitrogen atmosphere.
Acetonitrile group addition: Finally, the acetonitrile group is introduced through a nucleophilic substitution reaction using a cyanide source like sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate (K2CO3), and a solvent like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Coupling reactions: Catalysts like palladium (Pd) complexes and bases such as triethylamine (TEA) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological studies: Researchers may use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and pyridine moieties can enhance binding affinity and specificity, while the pyrazole ring can contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile: Lacks the methyl group, which may affect its reactivity and binding properties.
2-(4-chloro-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile: Substitutes chlorine for bromine, potentially altering its chemical and biological activity.
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile: Has the pyridine ring attached at a different position, which can influence its overall properties.
Uniqueness
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the bromine atom, methyl group, and pyridine ring in specific positions allows for targeted interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
2-(4-bromo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a synthetic compound belonging to the pyrazole derivatives class, recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H12BrN3
- Molecular Weight : 296.12 g/mol
- CAS Number : 2091138-51-9
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrazole and pyridine rings facilitate various non-covalent interactions, including hydrogen bonding and π–π stacking with biological macromolecules. The presence of the bromo substituent enhances its reactivity and potential binding affinity to target sites.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally similar to 2-(4-bromo-5-methyl-3-(pyridin-3-y)-1H-pyrazol-1-yl)acetonitrile can inhibit the growth of various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Compound B | Escherichia coli | 0.0039 - 0.025 mg/mL |
The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Anti-inflammatory Activity
The compound has shown potential in modulating inflammatory pathways, which is crucial for developing anti-inflammatory drugs. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation in various models.
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer activity by affecting cell proliferation and survival pathways. Research indicates that it can interact with specific receptors on cell surfaces, altering signaling pathways critical for cancer progression .
Study on Antimicrobial Efficacy
A study assessed the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited MICs in the low micromolar range, suggesting potent antimicrobial activity.
Anti-inflammatory Effects in Animal Models
In vivo studies demonstrated that treatment with the compound significantly reduced markers of inflammation in animal models subjected to inflammatory stimuli. This suggests a promising role for this compound in developing anti-inflammatory therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
